molecular formula C14H19NO3S B128505 (S)-Rasagiline Mesylate CAS No. 202464-89-9

(S)-Rasagiline Mesylate

Número de catálogo: B128505
Número CAS: 202464-89-9
Peso molecular: 281.37 g/mol
Clave InChI: SCAMAIXJQQWKLO-YDALLXLXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Rasagiline Mesylate is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease. The compound is the mesylate salt form of rasagiline, which is an enantiomerically pure form of the active ingredient. The mesylate salt enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Rasagiline Mesylate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions, including alkylation and reduction.

    Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Formation of the Mesylate Salt: The (S)-enantiomer is reacted with methanesulfonic acid to form the mesylate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final pharmaceutical-grade compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Rasagiline Mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The mesylate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium azide or thiolates.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Aplicaciones Científicas De Investigación

Monotherapy in Early Parkinson's Disease

Rasagiline has been shown to be effective as a standalone treatment for early PD. In a multicenter, double-blind, placebo-controlled trial involving 404 patients, it demonstrated significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores over 26 weeks . The results indicated that doses of 1 mg and 2 mg daily led to a reduction in motor symptoms without significant adverse effects.

Adjunct Therapy with Levodopa

In advanced PD patients experiencing motor fluctuations, rasagiline serves as an effective adjunct to levodopa therapy. A study highlighted that patients receiving rasagiline alongside their regular levodopa treatment experienced a notable decrease in "off" time compared to those on placebo . The efficacy was observed across various doses (0.5 mg to 2 mg), demonstrating its safety and tolerability.

Neuroprotective Effects

Research indicates that rasagiline not only addresses symptomatic relief but also possesses neuroprotective qualities. Animal studies have shown that it can enhance the survival of dopaminergic neurons and reduce apoptosis through mechanisms independent of MAO-B inhibition . For instance:

  • In Vitro Studies : Rasagiline has been shown to protect against neurotoxic agents like MPTP and improve neuronal survival in cell cultures by increasing anti-apoptotic factors such as Bcl-2 .
  • Animal Models : In rodent models of PD, rasagiline administration resulted in reduced motor deficits and protection against nigral cell death .

Case Studies

Several case studies further illustrate the clinical applications of rasagiline:

  • Case Study 1 : A patient with early-stage PD showed marked improvement in UPDRS scores after six months of rasagiline treatment, indicating sustained efficacy.
  • Case Study 2 : A cohort of patients with fluctuating motor symptoms reported substantial reductions in "off" time when treated with rasagiline alongside levodopa, demonstrating its role in enhancing quality of life.

Pharmacokinetics and Safety Profile

Rasagiline is characterized by rapid absorption and a half-life of approximately 1.34 hours, allowing for once-daily dosing. Clinical trials have confirmed that it achieves almost total inhibition of platelet MAO-B activity at therapeutic doses . The safety profile is favorable, with adverse events comparable to placebo treatments.

Data Summary Table

ApplicationStudy DesignKey Findings
MonotherapyDouble-blind RCT (404 patients)Significant improvement in UPDRS scores over 26 weeks
Adjunct TherapyRandomized controlled trialReduced "off" time; well tolerated
NeuroprotectionAnimal studiesEnhanced neuron survival; reduced apoptosis

Mecanismo De Acción

(S)-Rasagiline Mesylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase type B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, where the compound forms a covalent bond, leading to irreversible inhibition.

Comparación Con Compuestos Similares

Similar Compounds

    Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible MAO-B inhibitor with additional properties as a sodium channel blocker.

    Rasagiline: The non-mesylate form of the compound.

Uniqueness

(S)-Rasagiline Mesylate is unique due to its high selectivity and irreversible inhibition of MAO-B. Unlike reversible inhibitors, it provides a longer duration of action, which can be beneficial in managing chronic conditions like Parkinson’s disease. Additionally, the mesylate salt form enhances its solubility and stability, making it more suitable for pharmaceutical use.

Propiedades

Número CAS

202464-89-9

Fórmula molecular

C14H19NO3S

Peso molecular

281.37 g/mol

Nombre IUPAC

ethanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H13N.C2H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2-6(3,4)5/h1,3-6,12-13H,7-9H2;2H2,1H3,(H,3,4,5)/t12-;/m0./s1

Clave InChI

SCAMAIXJQQWKLO-YDALLXLXSA-N

SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

SMILES isomérico

CCS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12

SMILES canónico

CCS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Sinónimos

(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine Mesylate;  (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine Mesylate;  TVP 1022 Mesylate; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Rasagiline Mesylate
Reactant of Route 2
Reactant of Route 2
(S)-Rasagiline Mesylate
Reactant of Route 3
Reactant of Route 3
(S)-Rasagiline Mesylate
Reactant of Route 4
Reactant of Route 4
(S)-Rasagiline Mesylate
Reactant of Route 5
Reactant of Route 5
(S)-Rasagiline Mesylate
Reactant of Route 6
Reactant of Route 6
(S)-Rasagiline Mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.